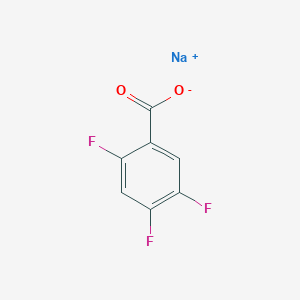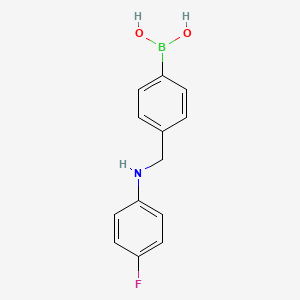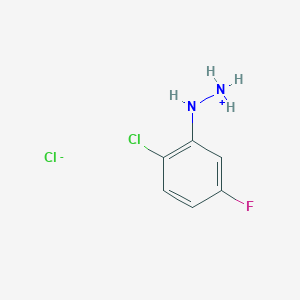
potassium;(3,5-difluorophenyl)-trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Potassium (3,5-difluorophenyl)trifluoroborate involves the use of specific synthetic routes and reaction conditions. One common method includes the reaction of 3,5-difluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
化学反応の分析
Potassium (3,5-difluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the fluorine atoms can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Potassium (3,5-difluorophenyl)trifluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: This compound is utilized in the study of biological processes and the development of new biochemical assays.
作用機序
The mechanism of action of Potassium (3,5-difluorophenyl)trifluoroborate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with other molecules, influencing their reactivity and stability .
類似化合物との比較
Potassium (3,5-difluorophenyl)trifluoroborate can be compared with other similar compounds, such as:
- Potassium (3,5-dichlorophenyl)trifluoroborate
- Potassium (3,5-dibromophenyl)trifluoroborate
- Potassium (3,5-dimethylphenyl)trifluoroborate
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. Potassium (3,5-difluorophenyl)trifluoroborate is unique due to the presence of fluorine atoms, which impart specific chemical properties and reactivity .
特性
IUPAC Name |
potassium;(3,5-difluorophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPHPHYZHGKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-Chloro-3-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768373.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine](/img/structure/B7768396.png)




![1-(2,3-dichlorophenyl)-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine](/img/structure/B7768420.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7768437.png)




